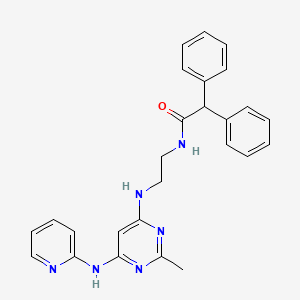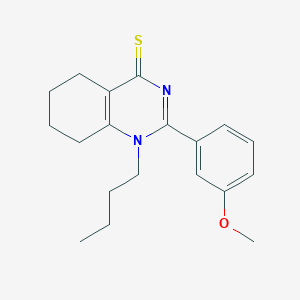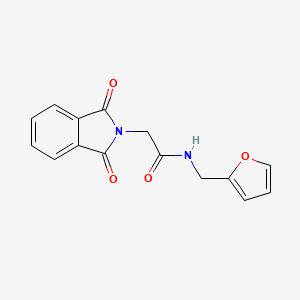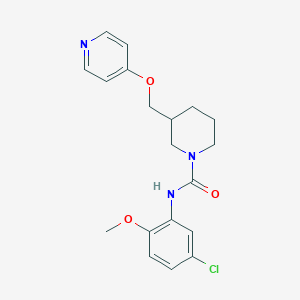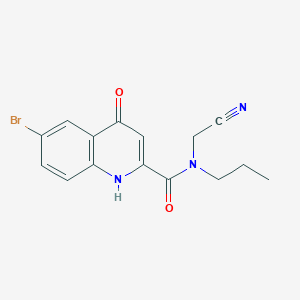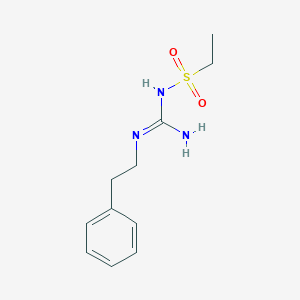
N-(N-phenethylcarbamimidoyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(N-phenethylcarbamimidoyl)ethanesulfonamide, commonly known as PACAP, is a neuropeptide that plays a crucial role in various physiological processes. It was first discovered in the early 1980s and has since been extensively studied for its potential therapeutic applications. PACAP has been found to have a wide range of effects on the nervous, endocrine, and immune systems, making it a promising candidate for the treatment of various diseases.
作用機序
PACAP exerts its effects by binding to specific receptors on the cell surface, including PAC1, VPAC1, and VPAC2 receptors. Activation of these receptors leads to the activation of various signaling pathways, including the cAMP and MAPK pathways, which regulate cellular processes such as gene expression, cell proliferation, and differentiation.
Biochemical and Physiological Effects:
PACAP has a wide range of biochemical and physiological effects on various systems in the body. It has been found to regulate the release of hormones from the pituitary gland, including growth hormone and prolactin. It also regulates the release of neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. PACAP has been shown to have vasodilatory effects on blood vessels, which can improve blood flow and oxygen delivery to tissues.
実験室実験の利点と制限
PACAP has several advantages as a research tool, including its ability to regulate various physiological processes and its potential therapeutic applications. However, there are also limitations to its use, including its high cost and the difficulty of synthesizing and purifying the peptide.
将来の方向性
There are several future directions for research on PACAP, including its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Other potential applications include the treatment of cardiovascular diseases and cancer. Further research is needed to fully understand the mechanisms of action of PACAP and its potential therapeutic applications.
合成法
PACAP can be synthesized using solid-phase peptide synthesis, which involves the stepwise assembly of amino acids on a resin support. The process involves coupling protected amino acids to the resin support, followed by deprotection and cleavage of the peptide from the resin. The resulting peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product.
科学的研究の応用
PACAP has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. Research has shown that PACAP has neuroprotective effects and can promote nerve cell survival and regeneration. It has also been found to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
特性
IUPAC Name |
1-ethylsulfonyl-2-(2-phenylethyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-2-17(15,16)14-11(12)13-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXMTXFADSMIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC(=NCCC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

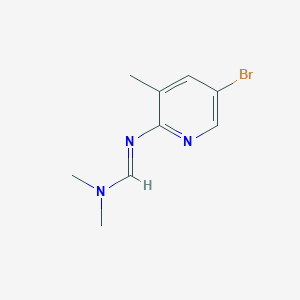
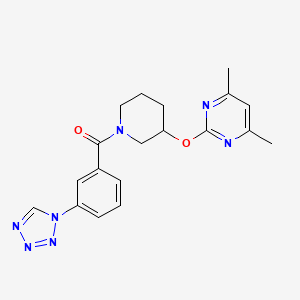
![1-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2622148.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-methylisoxazole-5-carboxylate](/img/structure/B2622149.png)
![N,N-diethyl-4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2622150.png)
![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2622151.png)
